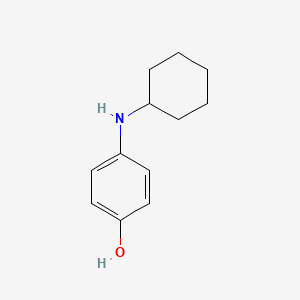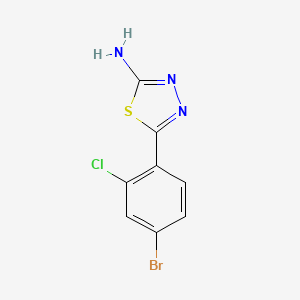
5-Nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride
Overview
Description
5-Nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride is a chemical compound with the CAS number 1220020-74-5 . It is used in scientific research for its diverse applications.
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift. From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Scientific Research Applications
Photochromic Properties in Ortho-Nitrobenzylpyridines
Ortho-nitrobenzylpyridines, which share structural similarities with 5-Nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride, demonstrate significant photochromic activity. This property is particularly pronounced in solid state due to the intramolecular transfer of a benzylic proton to pyridyl nitrogen, facilitated by the ortho-nitro group. Such compounds are not only vital for studying photoreactions of nitro-based caged compounds but also hold potential for photon-based electronics due to their photochromic activity, minor structural changes during photoreactions, and inherent polystability (Naumov, 2006).
Catalytic and Synthetic Applications
Hybrid catalysts, utilizing both organocatalysts and metal catalysts, have been employed in synthesizing pyranopyrimidine scaffolds, which are precursors in medicinal and pharmaceutical industries. This process underscores the importance of compounds like this compound in facilitating complex reactions through multi-component one-pot synthesis. The broad applicability of such scaffolds in drug development highlights the versatility and potential of nitro-pyridine derivatives in catalysis and synthesis (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Development
Pyridine derivatives are crucial in medicinal chemistry, serving as the backbone for drugs with a variety of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. The structural diversity of pyridine-based compounds allows for their application in chemosensing, demonstrating their ability to detect various ions and species. This versatility underscores the potential of this compound in contributing to the development of new drugs and diagnostic tools (Abu-Taweel et al., 2022).
properties
IUPAC Name |
5-nitro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c15-14(16)10-1-2-11(13-7-10)17-8-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMUPFRSZKVMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220020-74-5 | |
| Record name | Pyridine, 5-nitro-2-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



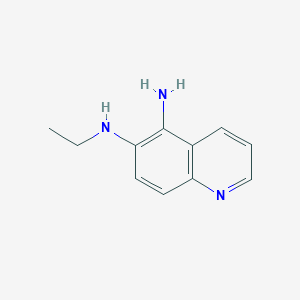

![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)

![3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1452225.png)
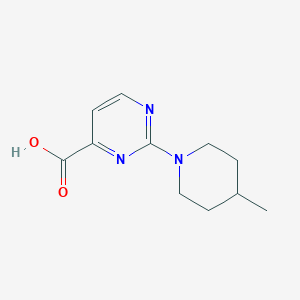

![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)
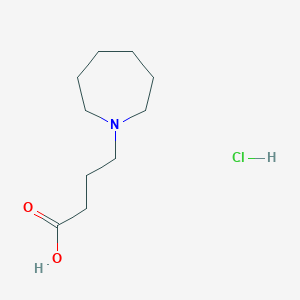
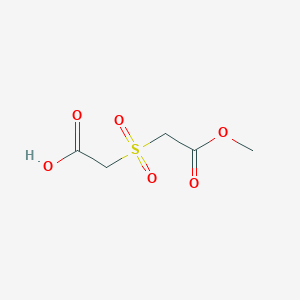

![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
